molecular formula C17H21NO2 B15064402 N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine

Cat. No.: B15064402
M. Wt: 271.35 g/mol
InChI Key: QKADLIHIMIATIK-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine is a complex organic compound that features a furan ring, a methoxyphenyl group, and a methylbutenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with methylbutenyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

Scientific Research Applications

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • N,N′-bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylbenzamide

Uniqueness

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine is unique due to its specific structural features, such as the combination of a furan ring with a methoxyphenyl group and a methylbutenyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine

InChI

InChI=1S/C17H21NO2/c1-13(2)12-16(18(3)17-6-5-11-20-17)14-7-9-15(19-4)10-8-14/h5-11,16H,1,12H2,2-4H3

InChI Key

QKADLIHIMIATIK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2

Origin of Product

United States

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